molecular formula C6H9NS B101342 2-Propylthiazole CAS No. 17626-75-4

2-Propylthiazole

Cat. No.: B101342
CAS No.: 17626-75-4
M. Wt: 127.21 g/mol
InChI Key: CMOIEFFAOUQJPS-UHFFFAOYSA-N
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Description

2-Propylthiazole is an organic compound with the molecular formula C6H9NS. It belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The structure of this compound consists of a thiazole ring substituted with a propyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylthiazole typically involves the reaction of α-bromo-1-pentane with thiourea. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and solvent removal to obtain the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Propylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Propylthiazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propylthiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. The propyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

    2-Methylthiazole: Similar structure but with a methyl group instead of a propyl group.

    2-Ethylthiazole: Contains an ethyl group at the second position.

    2-Butylthiazole: Substituted with a butyl group.

Uniqueness of 2-Propylthiazole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications. Its reactivity and potential biological activities also distinguish it from other thiazole derivatives .

Properties

IUPAC Name

2-propyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOIEFFAOUQJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066229
Record name Thiazole, 2-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17626-75-4
Record name 2-Propylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17626-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylthiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-propyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiazole, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PROPYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T395979VRL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-propylthiazole emerge during the photocatalytic degradation of BAET?

A1: The research indicates that this compound is not a direct product of BAET's initial breakdown. Instead, it arises from a multi-step process. Initially, in the absence of UV light, two BAET molecules undergo dimerization, forming a disulfide compound []. Upon UV illumination in the presence of TiO2, this disulfide undergoes a series of oxidation and rearrangement reactions. While the exact mechanism leading to this compound is not fully elucidated in the paper, its presence among the degradation products suggests a complex reaction pathway involving sulfur oxidation and cyclization events.

Q2: Does the formation of this compound indicate complete detoxification of BAET?

A2: The presence of this compound alongside other byproducts like butanal, aminobutane, sulfinic acid, and sulfonic acid suggests that the degradation of BAET is an intricate process []. While the formation of these compounds indicates a breakdown of the original BAET molecule, further research is needed to determine the toxicity of this compound and other byproducts. Complete mineralization to inorganic compounds like CO2, NH4+, and SO42−, as observed for other simulants in the study, would represent a more definitive detoxification [].

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